but-2-yne-1-thiol
Description
Properties
CAS No. |
101672-05-3 |
|---|---|
Molecular Formula |
C4H6S |
Molecular Weight |
86.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for But 2 Yne 1 Thiol and Its Derivatives
Direct Synthesis Strategies
Direct synthesis strategies for but-2-yne-1-thiol involve the introduction of the thiol moiety in a single or a few straightforward steps from readily available precursors. These methods primarily rely on functional group interconversion and the alkynylation of thiol precursors.
Functional Group Interconversion Routes to Thiol Moieties
Functional group interconversion is a common and effective strategy for the synthesis of thiols. This approach typically involves the conversion of a more common functional group, such as a hydroxyl or a halide, into a thiol group. While direct conversion can be challenging, a two-step process involving a thioacetate (B1230152) intermediate is frequently employed.
One prominent method involves the Mitsunobu reaction, which allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including thioesters. In the context of this compound synthesis, but-2-yn-1-ol can be treated with thioacetic acid in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral but-2-yn-1-ol. The resulting S-(but-2-yn-1-yl) thioacetate can then be hydrolyzed under basic conditions, for example, using sodium hydroxide (B78521) or sodium methoxide (B1231860), to yield this compound.
| Reagents and Conditions for Thioacetate Formation and Hydrolysis | |
| Step 1: Thioacetate Formation | |
| Alcohol | but-2-yn-1-ol |
| Thiol Precursor | Thioacetic acid |
| Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Solvent | Tetrahydrofuran (THF) or other suitable aprotic solvent |
| Temperature | Typically 0 °C to room temperature |
| Step 2: Hydrolysis | |
| Hydrolyzing Agent | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), or Sodium methoxide (NaOMe) |
| Solvent | Ethanol or Methanol |
| Follow-up | Neutralization with a dilute acid (e.g., HCl) |
Alkynylation of Thiol Precursors
Another direct approach involves the reaction of a thiol precursor with an electrophilic but-2-yne species. This method introduces the but-2-yne moiety onto a sulfur-containing nucleophile. A common precursor for the thiol group is potassium thioacetate.
In this synthetic route, a suitable leaving group is first introduced at the 1-position of the but-2-yne skeleton. For instance, 1-bromobut-2-yne, which can be prepared from but-2-yn-1-ol, serves as an excellent electrophile. The reaction of 1-bromobut-2-yne with a thioacetate salt, such as potassium thioacetate, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF), proceeds via an Sₙ2 mechanism to form S-(but-2-yn-1-yl) thioacetate. As with the functional group interconversion route, the subsequent hydrolysis of this thioacetate intermediate under basic conditions liberates the desired this compound. csbsju.edu
Indirect Synthetic Pathways via Precursors
Indirect synthetic pathways involve the preparation of this compound from precursors that already contain the but-2-yne framework but require transformation of a different functional group into the thiol.
Conversion from Propargylic Alcohols
The most common indirect pathway to this compound starts from the corresponding propargylic alcohol, but-2-yn-1-ol. This method is a cornerstone for the synthesis of this thiol due to the commercial availability and relative stability of the starting alcohol. The conversion of the hydroxyl group into a thiol is typically achieved through a two-step sequence.
First, the hydroxyl group of but-2-yn-1-ol is activated to create a good leaving group. This can be accomplished by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine (B92270). Alternatively, the alcohol can be converted into a halide, for instance, by treatment with phosphorus tribromide to yield 1-bromobut-2-yne.
In the second step, the resulting but-2-yne derivative with a good leaving group is subjected to nucleophilic substitution with a sulfur-containing nucleophile. Common choices for the sulfur source include sodium hydrosulfide (B80085) (NaSH) or, more frequently, a protected thiol equivalent like potassium thioacetate. The use of thioacetate is often preferred to avoid the formation of symmetrical dialkynyl sulfides as byproducts. The reaction with potassium thioacetate yields S-(but-2-yn-1-yl) thioacetate, which is then hydrolyzed as previously described to afford this compound.
| Transformation of But-2-yn-1-ol to this compound | |
| Starting Material | But-2-yn-1-ol |
| Activation Step (Example) | Reaction with p-toluenesulfonyl chloride in pyridine |
| Intermediate | But-2-yn-1-yl tosylate |
| Nucleophilic Substitution | Reaction with Potassium thioacetate (KSAc) |
| Intermediate | S-(but-2-yn-1-yl) thioacetate |
| Final Step | Basic hydrolysis (e.g., NaOH in methanol) |
| Product | This compound |
Transformations from Halogenated Butynes
Starting from a halogenated butyne, such as 1-chlorobut-2-yne or 1-bromobut-2-yne, provides a direct route for the introduction of the thiol functionality via nucleophilic substitution. Sulfur nucleophiles are known to be highly effective in Sₙ2 reactions. libretexts.org
The reaction of 1-halobut-2-yne with a sulfur nucleophile can directly yield the thiol or a protected form. The choice of the sulfur reagent is crucial in determining the outcome of the reaction. Using sodium hydrosulfide (NaSH) can lead to the direct formation of this compound. However, this method can be complicated by the formation of the corresponding sulfide (B99878) as a byproduct due to the reaction of the initially formed thiol with the starting halide.
A more controlled and widely used method is the reaction of the halogenated butyne with potassium thioacetate. This reaction typically proceeds in a polar aprotic solvent to afford S-(but-2-yn-1-yl) thioacetate in good yield. The subsequent hydrolysis of the thioacetate under basic conditions, as detailed in previous sections, provides a clean and efficient route to this compound. sigmaaldrich.com
Catalytic Approaches in this compound Synthesis
While the aforementioned methods are generally effective, catalytic approaches can offer advantages in terms of milder reaction conditions, improved selectivity, and higher yields. However, it is important to distinguish between the synthesis of this compound itself and reactions where it is used as a substrate, such as the well-known thiol-yne "click" reaction.
Currently, there is limited specific literature on catalytic methods for the direct synthesis of this compound. The catalytic approaches in the broader context of thiol synthesis often focus on the conversion of alcohols to thiols. For instance, certain transition metal catalysts have been explored for the direct thiolation of alcohols, which could potentially be applied to but-2-yn-1-ol. These methods, however, are not yet standard for the preparation of this specific compound.
The majority of catalytic research involving this compound pertains to its subsequent reactions, particularly the thiol-yne reaction, where a thiol adds across an alkyne. This reaction is often catalyzed by radicals or transition metals and is a powerful tool in polymer and materials science. It is crucial to note that these catalytic systems are for the reaction of alkynyl thiols, not their synthesis.
Transition Metal-Catalyzed Methods (e.g., Ruthenium, Palladium, Copper)
Transition metal catalysis provides powerful and versatile routes for the construction of carbon-sulfur bonds. Catalysts based on ruthenium, palladium, and copper are particularly prominent in the synthesis of alkynyl sulfides and related structures. These methods often proceed under mild conditions with high regioselectivity and stereoselectivity.
Ruthenium Catalysis: Ruthenium complexes have demonstrated efficacy in various transformations leading to sulfur-containing alkynes. For instance, catalysts like [RuCl2(p-cymene)]2 are known to catalyze the alkynylation of various substrates. nih.govacs.org While direct synthesis of this compound using this specific method is not explicitly detailed, the underlying chemistry involving the formation of C-S bonds in the presence of an alkyne functionality is highly relevant. Ruthenium-catalyzed [2+2] cycloadditions involving alkynyl sulfides have also been investigated, showcasing the compatibility of the sulfide moiety with these catalytic systems. acs.org Furthermore, ruthenium catalysts are effective for the allylation of thiols, a process that, while different, underscores the affinity of ruthenium for activating sulfur-based nucleophiles. nih.gov
Palladium Catalysis: Palladium complexes are widely employed in C-S bond formation reactions. The hydrothiolation of alkynes, a direct method to produce vinyl sulfides, can be effectively catalyzed by palladium systems. mdpi.com For example, palladium complexes featuring N-heterocyclic carbene (NHC) ligands have been used to catalyze the addition of aliphatic thiols to alkynes. mdpi.com Such methodologies could be adapted for the synthesis of derivatives of this compound. Palladium catalysis is also instrumental in tandem reactions, such as the stereoselective alkenylation of 1,3-diynes, which produces conjugated enynes, structures related to the but-2-yne framework. nih.gov
Copper Catalysis: Copper-catalyzed reactions, particularly the thiol-yne "click" reaction, represent one of the most efficient and atom-economical methods for synthesizing vinyl sulfides. nih.gov This reaction involves the addition of a thiol across a triple bond. Heterogeneous catalysts, such as copper nanoparticles supported on titanium dioxide (CuNPs/TiO2), have been shown to promote the hydrothiolation of activated alkynes under moderate heating. nih.gov The reaction is often highly regio- and stereoselective, favoring the anti-Markovnikov product. nih.gov Copper catalysts are also used in the synthesis of alkynyl chalcogenides from alkynyl carboxylic acids and Bunte salts. acs.org
| Catalyst System | Reaction Type | Key Features | Potential Application to this compound Synthesis |
|---|---|---|---|
| Ruthenium (e.g., [RuCl2(p-cymene)]2) | Alkynylation / Cycloaddition | High functional group tolerance; regioselective. nih.govacs.org | Synthesis of complex derivatives by C-H activation and alkynylation. |
| Palladium (e.g., Pd-NHC complexes) | Hydrothiolation / Cross-coupling | High efficiency; applicable in complex media. mdpi.com | Direct addition of a thiol source to a butyne precursor. |
| Copper (e.g., CuNPs/TiO2) | Thiol-yne Click Reaction | High atom economy; regio- and stereoselective; recyclable catalyst. nih.gov | Formation of vinyl sulfide derivatives from a butyne precursor. |
Organocatalytic and Metal-Free Protocols
In parallel with the development of metal-based catalysts, organocatalytic and metal-free approaches have gained traction. These methods avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of sustainable chemistry.
The thiol-yne reaction can be effectively promoted by organocatalysts, particularly bases such as amines and phosphines. The mechanism typically involves the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then attacks the alkyne via a Michael-type conjugate addition. nih.gov This process is often highly efficient, proceeding under ambient conditions to yield the desired vinyl sulfide adducts. nih.gov
Metal-free protocols also include radical-mediated reactions. The radical thiol-yne reaction can be initiated thermally or photochemically, often with the aid of a radical initiator. mdpi.comrsc.org A thiyl radical, once generated, adds across the alkyne's triple bond. The resulting vinyl radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. rsc.org This pathway generally leads to the anti-Markovnikov product and is known for its high conversions and tolerance of a wide range of functional groups. nih.gov
| Protocol | Catalyst/Initiator | Mechanism | Key Features |
|---|---|---|---|
| Organocatalytic | Bases (e.g., Amines, Phosphines) | Nucleophilic Conjugate Addition | Metal-free; mild conditions; high yields. nih.gov |
| Metal-Free | Photoinitiator or Heat | Radical Chain Reaction | High functional group tolerance; anti-Markovnikov selectivity. mdpi.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a target molecule like this compound, this involves maximizing reaction efficiency, minimizing waste, and using environmentally benign reagents and solvents.
Atom Economy and Reaction Efficiency
Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. Addition reactions, such as the hydrothiolation of an alkyne (the thiol-yne reaction), are inherently atom-economical as all the atoms of the reactants are incorporated into the final product. The thiol-yne reaction is frequently cited as a "click" reaction, a concept that emphasizes high yields, stereospecificity, and excellent atom economy. nih.govd-nb.info Whether catalyzed by transition metals or proceeding via a metal-free pathway, the direct addition of a thiol to an alkyne represents a highly efficient route to vinyl sulfides, minimizing the generation of byproducts.
Solvent-Free and Aqueous Medium Syntheses
The choice of solvent is a critical factor in the environmental impact of a synthetic process. The development of syntheses that operate in greener solvents, such as water, or under solvent-free conditions is a key goal of green chemistry. The thiol-yne reaction has shown remarkable versatility in this regard. Studies have demonstrated that the nucleophilic thiol-yne reaction can proceed cleanly and efficiently in aqueous media. nih.govacs.org Water can sometimes facilitate the reaction by activating the substrates through hydrogen bonding. acs.org The ability to perform these syntheses in water or without any solvent significantly reduces the generation of volatile organic compound (VOC) waste, making the production of this compound and its derivatives more sustainable.
Chemical Reactivity and Transformation Studies of But 2 Yne 1 Thiol
Thiol-Yne Click Reactions
The thiol-yne reaction, a type of hydrothiolation, involves the addition of a thiol across an alkyne. thieme-connect.de This powerful click chemistry reaction is known for its high efficiency, atom economy, and tolerance of a wide range of functional groups. thieme-connect.dewikipedia.org The reaction with but-2-yne-1-thiol can be initiated through either radical or nucleophilic pathways, leading to the formation of vinyl sulfides. thieme-connect.ded-nb.info
Radical-Mediated Mechanisms
Radical-mediated thiol-yne reactions are typically initiated by photolysis or thermal decomposition of a radical initiator. wikipedia.orgnih.gov This process generates a thiyl radical which then adds to the alkyne of another this compound molecule. d-nb.infonih.gov The mechanism is analogous to the well-studied thiol-ene reaction. nih.govacs.org
The general mechanism involves two main cycles. d-nb.info In the first, a thiyl radical adds to the carbon-carbon triple bond, forming a vinyl sulfide (B99878) radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the vinyl sulfide product and regenerate a thiyl radical, which continues the chain reaction. d-nb.inforsc.org
In the context of radical-mediated additions to unsymmetrical alkynes, the reaction typically proceeds with anti-Markovnikov regioselectivity. wikipedia.org This means the thiyl radical adds to the less sterically hindered or electronically more favorable carbon of the alkyne. For an internal alkyne like in this compound, the addition of a thiol would lead to one of two possible regioisomers. However, the term "anti-Markovnikov" is more precisely applied to terminal alkynes. thieme-connect.dersc.org In radical additions to internal alkynes, the regioselectivity is influenced by the electronic and steric properties of the substituents on the alkyne. The reaction generally results in the formation of linear vinyl sulfides. thieme-connect.ded-nb.info
The radical-mediated thiol-yne reaction often results in a mixture of E and Z stereoisomers of the resulting vinyl sulfide. thieme-connect.dewikipedia.org The lack of high stereoselectivity is a known characteristic of this reaction with terminal alkynes. thieme-connect.de However, for internal alkynes, the stereochemical outcome can be influenced by reaction conditions. d-nb.info Factors such as the nature of the thiol and alkyne, the initiator, and the reaction temperature can affect the E/Z ratio of the products. acs.orgbham.ac.uk In some systems, it is possible to fine-tune the reaction conditions to favor one isomer over the other. d-nb.infoacs.org For instance, the use of specific transition-metal catalysts in related systems has been shown to produce vinyl sulfides with high stereoselectivity, often favoring the trans-isomer. d-nb.info
| Factor | Influence on Stereochemistry | Example/Observation |
|---|---|---|
| Catalyst/Initiator | Can significantly influence the E/Z ratio. Transition metal catalysts can provide high stereoselectivity. d-nb.info | Rhodium complexes have been shown to yield regio- and stereo-regular polymers in thiol-yne polymerizations. d-nb.info |
| Solvent Polarity | Can affect the stability of radical intermediates and transition states, thereby influencing the product distribution. acs.org | Varying the solvent environment has been used to control the E/Z content in hydrogels formed via thiol-yne reactions. acs.org |
| Temperature | Higher temperatures can lead to isomerization and affect the thermodynamic vs. kinetic product ratio. acs.org | Thermal initiation of thiol-yne reactions can lead to different outcomes compared to photoinitiation. d-nb.info |
| Reactant Structure | Steric and electronic effects of substituents on both the thiol and alkyne play a crucial role. acs.org | The reaction of propiolamides with thiols showed different stereoselectivity compared to propiolates. acs.org |
A key feature of the thiol-yne reaction is the bireactivity of the alkyne. After the first addition of a thiol to form a vinyl sulfide, the newly formed double bond can react with a second thiyl radical. nih.govacs.org This sequential addition leads to the formation of a 1,2-dithioether adduct. nih.govrsc.org The rate of the second addition (a thiol-ene reaction) is often comparable to or even faster than the initial thiol-yne addition. nih.govacs.org This propensity for double addition is a significant aspect of thiol-yne chemistry, particularly in polymerization, where it can lead to hyperbranched or cross-linked structures. d-nb.infonih.gov The reaction can be controlled to favor either mono-addition or di-addition by adjusting the stoichiometry of the reactants. rsc.org
Nucleophilic Thiol-Yne Reactions
In addition to radical pathways, the thiol-yne reaction can also proceed through a nucleophilic mechanism, particularly when the alkyne is activated by an adjacent electron-withdrawing group. acs.orgnih.gov This reaction is a type of Michael addition. thieme-connect.dewikipedia.org
The nucleophilic addition of thiols to alkynes is often catalyzed by a base. acs.orgbham.ac.uk The base deprotonates the thiol to form a more nucleophilic thiolate anion. thieme-connect.denih.gov This thiolate then attacks the alkyne in a conjugate addition fashion. acs.org The reaction of thiols with activated alkynes, such as propiolic acid esters, is significantly accelerated by the presence of a base. nih.gov Weak bases like triethylamine (B128534) are often sufficient to catalyze the reaction. thieme-connect.de The use of stronger bases can further increase the reaction rate. nih.gov This base-catalyzed pathway offers an alternative to the radical-mediated process and can provide different selectivity. thieme-connect.deacs.org For instance, in some systems, base-catalyzed reactions have been shown to yield Z-anti-Markovnikov products. nih.gov
| Feature | Radical-Mediated Reaction | Base-Catalyzed Nucleophilic Reaction |
|---|---|---|
| Initiation | Radical initiator (e.g., AIBN) or UV irradiation. wikipedia.orgnih.gov | Base (e.g., triethylamine, DBU). thieme-connect.deacs.org |
| Mechanism | Free-radical chain reaction involving thiyl radicals. d-nb.infonih.gov | Michael-type conjugate addition involving a thiolate anion. thieme-connect.dewikipedia.org |
| Regioselectivity | Typically anti-Markovnikov for terminal alkynes. wikipedia.org | Dependent on the substrate; can be anti-Markovnikov. rsc.orgnih.gov |
| Stereoselectivity | Often produces E/Z mixtures. thieme-connect.dewikipedia.org | Can be highly stereoselective, tunable by reaction conditions. bham.ac.ukacs.org |
| Subsequent Reactions | Prone to a second addition to form dithioethers. nih.govacs.org | Second addition is possible but can be controlled, for example, by using a stronger base for the second step. nih.gov |
Influence of Activated Alkynes
The reactivity of this compound is significantly influenced by the presence of activated alkynes, which are alkynes substituted with electron-withdrawing groups. rsc.orgrsc.orgnih.gov These reactions, often termed thiol-yne click (TYC) reactions or alkyne hydrothiolation, represent a straightforward and atom-economical method for producing vinyl sulfides. rsc.orgrsc.org The interaction between this compound and an activated alkyne can be promoted by various means, including free radicals, strong acids, bases, or transition metals. rsc.orgrsc.org
In the context of this compound, reaction with an activated alkyne would involve the addition of the thiol group across the carbon-carbon triple bond of the activated alkyne. This process can lead to the formation of different regio- and stereoisomeric vinyl sulfides. rsc.org Specifically, the addition can follow a Markovnikov orientation, resulting in a branched vinyl sulfide, or an anti-Markovnikov orientation, leading to linear E or Z isomers. rsc.orgrsc.org
Heterogeneous catalysts, such as copper nanoparticles supported on titanium dioxide (CuNPs/TiO₂), have been shown to effectively promote the hydrothiolation of activated alkynes. rsc.orgrsc.org These reactions often exhibit high regio- and stereoselectivity, favoring the formation of the anti-Markovnikov Z-vinyl sulfide. rsc.orgrsc.org The reaction mechanism is thought to involve the activation of the alkyne's triple bond through coordination with the copper catalyst, followed by a nucleophilic attack from the thiol. rsc.org Theoretical studies using density functional theory (DFT) support a mechanism where both the alkyne and the thiol are activated by the copper catalyst, with the TiO₂ support potentially assisting in the activation of the thiol's S-H bond. rsc.org
The reaction of this compound with activated alkynes can also lead to the synthesis of 1,4-bis(organothio)buta-1,3-dienes. For instance, the reaction can yield (Z)-1,4-bis(organothio)buta-1,3-dienes.
Transition Metal-Catalyzed Hydrothiolation Reactions
Transition metal catalysis provides a versatile approach to control the regioselectivity of the hydrothiolation of this compound. csic.es The addition of a thiol's S-H bond across a carbon-carbon triple bond is a fundamental transformation, and various transition metals, including rhodium, palladium, gold, and iron, have been employed to catalyze this process. csic.esmdpi.commdpi.com These catalytic systems offer an advantage over radical, basic, or acidic promoters by providing greater control over the reaction outcome. csic.es
The general mechanism for transition metal-catalyzed hydrothiolation often involves several key steps. For rhodium-based catalysts, a common pathway begins with the oxidative addition of the thiol to a Rh(I) precursor, forming a Rh(III)-hydrido-thiolate intermediate. chemrxiv.org Subsequent insertion of the alkyne into either the Rh-H or Rh-S bond, followed by reductive elimination, yields the vinyl sulfide product. csic.eschemrxiv.org Alternatively, a non-oxidative pathway can occur, where a Rh(I)-thiolate species is generated, followed by alkyne insertion and protonolysis. csic.esacs.org
The regioselectivity of the transition metal-catalyzed hydrothiolation of this compound determines whether the sulfur atom adds to the internal or terminal carbon of the alkyne, leading to either branched (Markovnikov) or linear (anti-Markovnikov) vinyl sulfides. rsc.orgmdpi.com Stereoselectivity refers to the preferential formation of one stereoisomer (E or Z) over another. mdpi.com
Several factors influence the regio- and stereoselectivity of these reactions, including the choice of metal catalyst, the ligands, and the reaction conditions. csic.esacs.org For instance, rhodium N-heterocyclic carbene (NHC) catalysts have demonstrated the ability to switch regioselectivity from linear to branched vinyl sulfides based on the catalyst structure. acs.org The use of dinuclear rhodium precursors often leads to linear products, while mononuclear catalysts can favor the formation of 1-substituted vinyl sulfides. acs.org
Iron-doped borophosphate glass has been utilized as a heterogeneous catalyst for the hydrothiolation of alkynes, demonstrating good to excellent yields and high stereoselectivity, often favoring the Z stereoisomer for certain substrates. mdpi.com Similarly, copper nanoparticles on titanium dioxide have been shown to be highly regio- and stereoselective for the formation of anti-Markovnikov Z-vinyl sulfides. rsc.org
The interplay of electronic and steric effects of the ligands is crucial in directing the regiochemical outcome. acs.org For example, in rhodium-catalyzed reactions, the insertion of the alkyne into the rhodium-thiolate bond is often the rate-determining and selectivity-determining step. acs.orgacs.org
Table 1: Regioselectivity in Transition Metal-Catalyzed Hydrothiolation of Alkynes
| Catalyst System | Alkyne Type | Predominant Product | Selectivity | Reference |
|---|---|---|---|---|
| Rh(I)-NHC (dinuclear) | Terminal | Linear vinyl sulfide | High | acs.org |
| Rh(I)-NHC (mononuclear, with pyridine) | Terminal | 1-substituted vinyl sulfide (Markovnikov) | High | acs.orgacs.org |
| Fe@NaH₂PO₄-H₃BO₃ glass | Terminal | Vinyl sulfide (Z-isomer favored for some thiols) | High stereoselectivity | mdpi.com |
| CuNPs/TiO₂ | Activated | anti-Markovnikov Z-vinyl sulfide | High | rsc.org |
The rational design of catalysts and the careful selection of ligands are paramount in controlling the outcome of transition metal-catalyzed hydrothiolation reactions. acs.org Ligands play a multifaceted role by influencing the steric and electronic properties of the metal center, which in turn dictates the stability of intermediates and the energy barriers of different reaction pathways. chemrxiv.orgresearchgate.net
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in this context, particularly for rhodium catalysts. acs.orgresearchgate.net The bulky and strong electron-donating nature of NHC ligands like IPr (1,3-bis-(2,6-diisopropylphenyl)imidazolin-2-carbene) provides stability to the active catalytic species and exerts significant control over the coordination of other ligands and substrates. csic.esacs.org This control is essential for achieving high selectivity. csic.es
For example, in Rh(I)-NHC catalyzed hydrothiolation, the addition of a pyridine (B92270) ligand can dramatically increase the selectivity for Markovnikov adducts. acs.org The pyridine ligand, in conjunction with the NHC and hydride ligands, creates a specific coordination environment that favors the 1,2-insertion of the alkyne into the Rh-S bond. acs.org The interplay between a pyridine-2-methanolato ligand and a carbonyl (CO) ligand in a Rh(I)-IPr complex has been shown to drive a non-oxidative catalytic cycle, leading to high selectivity for α-vinyl sulfides. csic.esacs.org The basic alkoxo group of the pyridine-2-methanolato ligand facilitates the deprotonation of the thiol, while the π-acceptor character of the CO ligand hinders oxidative addition. csic.esacs.org
The bite angle of bisphosphine ligands has also been shown to be a critical factor in determining the reaction pathway in rhodium-catalyzed hydrothiolation of cyclopropenes. escholarship.org Smaller bite angles can promote reductive elimination to form ring-retained products, while larger bite angles can favor a ring-opening pathway. escholarship.org This demonstrates that subtle changes in ligand geometry can lead to divergent reactivity. escholarship.org
Table 2: Influence of Ligands on Rh-Catalyzed Hydrothiolation
| Catalyst/Ligand System | Key Feature | Effect on Reaction | Reference |
|---|---|---|---|
| RhCl(IPr)(py)(η²-olefin) | Mononuclear complex with pyridine ligand | High selectivity for Markovnikov vinyl sulfides | acs.orgacs.org |
| Rh(N-O)(IPr)(CO) | Pyridine-2-methanolato (N-O) and CO ligands | Promotes non-oxidative pathway, high selectivity for α-vinyl sulfides | csic.esacs.org |
| Rh catalyst with small bite angle bisphosphine ligand | Geometric constraint | Favors reductive elimination, ring-retention | escholarship.org |
| Rh catalyst with large bite angle bisphosphine ligand | Geometric constraint | Favors ring-opening pathway | escholarship.org |
Photoredox Catalysis and Visible-Light Driven Reactions
Photoredox catalysis using visible light offers a mild and efficient alternative for promoting the reaction of this compound. acs.orgnih.govhse.ru This approach often proceeds via a radical mechanism, initiated by the photoexcitation of a photocatalyst. beilstein-journals.orgresearchgate.net The thiol-yne reaction, a type of hydrothiolation, is particularly amenable to this strategy. thieme-connect.de
The general mechanism for a visible-light-driven thiol-yne reaction involves the photocatalyst absorbing light and entering an excited state. acs.org This excited state can then interact with the thiol. acs.orgbeilstein-journals.org In many systems, the excited photocatalyst oxidizes the thiol to generate a thiyl radical cation, which then deprotonates to form a reactive thiyl radical. acs.orgmdpi.com This thiyl radical then adds to the alkyne. beilstein-journals.org
A variety of photocatalysts have been employed, including ruthenium polypyridyl complexes like Ru(bpy)₃Cl₂ and organic dyes such as Eosin Y. acs.orgbeilstein-journals.org The efficiency of these reactions can sometimes be enhanced by the addition of a redox mediator, such as p-toluidine, which can facilitate the electron transfer process. acs.org
The regioselectivity of photoredox-catalyzed thiol-yne reactions typically favors the anti-Markovnikov product, as the addition of the thiyl radical to the alkyne proceeds to form the more stable radical intermediate. beilstein-journals.orgthieme-connect.de However, systems have been developed that can achieve Markovnikov selectivity. nih.govhse.ruencyclopedia.pub The choice of base has been shown to be crucial in controlling the selectivity between Markovnikov and anti-Markovnikov products in certain photoredox systems. nih.govhse.ru
Visible-light-driven methods have been developed that are catalyst- and additive-free for the reaction of thiols with 1,2-disubstituted alkynes, which are often sensitive to other reaction conditions. researchgate.netuni-regensburg.de Anisotropic 1D Bi₂S₃ nanorods have also been successfully used as recyclable photocatalysts for thiol-yne reactions under visible light, highlighting the potential for heterogeneous catalysis in this area. rsc.org
Other Reaction Pathways
Cycloaddition Reactions
This compound, containing both a nucleophilic thiol group and a π-system in the alkyne, has the potential to participate in cycloaddition reactions. msu.edu Cycloaddition reactions are concerted processes where two π-electron systems combine to form a new ring, converting π-bonds into σ-bonds. msu.edulibretexts.org
One of the most well-known types of cycloaddition is the Diels-Alder, or [4+2] cycloaddition, which typically occurs between a conjugated diene and a dienophile. libretexts.orglibretexts.org While this compound itself is not a diene, it could potentially act as a dienophile, or derivatives of it could be involved in such reactions.
Furthermore, the thiol group can be a precursor to the formation of thiophene (B33073) rings. Thiophenes can be synthesized through the cyclization of functionalized alkynes bearing a sulfur nucleophile. nih.gov For instance, metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates is a powerful method for preparing sulfur heterocycles. nih.gov A palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols is a known route to thiophenes. nih.gov It is conceivable that this compound could be a precursor to such a system or undergo similar cyclization pathways under appropriate conditions, potentially involving an initial transformation. For example, iodocyclization of 1-mercapto-3-yn-2-ols, a related structure, yields 3-iodothiophenes. organic-chemistry.org
The synthesis of benzo[b]thiophenes can also be achieved through the electrophilic or radical cyclization of ortho-alkynyl thioethers. chim.it This suggests that if this compound were incorporated into an aromatic system at the ortho position, it could undergo intramolecular cyclization to form a fused thiophene ring.
Oxidation and Reduction Chemistry of the Thiol Group
The thiol (-SH) functional group in this compound is a primary site for redox chemistry. Its reactivity differs significantly from its alcohol analogue, but-2-yn-1-ol. The oxidation and reduction reactions primarily involve the interconversion between the thiol and its corresponding disulfide.
Oxidation to Disulfide
The oxidation of thiols to disulfides is a common and thermodynamically favorable transformation. msu.edu This is due to the relative weakness of the S-H bond compared to the O-H bond and the greater strength of the S-S single bond compared to the O-O bond in peroxides. msu.edu For this compound, mild oxidizing agents readily facilitate its conversion to bis(but-2-yn-1-yl) disulfide. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the parent thiol. masterorganicchemistry.comyoutube.com
Common laboratory oxidants for this purpose include iodine (I₂), hydrogen peroxide (H₂O₂), and atmospheric oxygen, sometimes catalyzed by metal ions. masterorganicchemistry.com The reaction proceeds via the loss of a hydrogen atom from each of two thiol molecules, which then couple to form the disulfide. The general transformation is a key process in both synthetic chemistry and biological systems, where disulfide bonds are crucial for protein structure. masterorganicchemistry.comlibretexts.org
Reduction of Disulfide
The disulfide bond in bis(but-2-yn-1-yl) disulfide can be cleaved through reduction to regenerate two equivalents of this compound. youtube.com This reductive cleavage is typically accomplished using a variety of reducing agents. Common reagents for this purpose include zinc metal in the presence of an acid, or more specialized dithiol reagents like dithiothreitol (B142953) (DTT). acs.org The process involves breaking the S-S bond and adding a hydrogen atom to each sulfur atom. youtube.com This reversibility is a hallmark of thiol-disulfide chemistry. nih.gov
Table 1: Summary of Redox Reactions of the Thiol Group
| Transformation | Reactant(s) | Typical Reagent(s) | Product |
|---|---|---|---|
| Oxidation | This compound | I₂, H₂O₂, O₂ | Bis(but-2-yn-1-yl) disulfide |
Functionalization of the Alkyne Moiety (beyond hydrothiolation)
The internal carbon-carbon triple bond in this compound offers a site for various addition and functionalization reactions, distinct from the hydrothiolation (thiol-yne) reaction. wikipedia.org These transformations allow for the synthesis of more complex sulfur-containing molecules.
Hydroboration-Oxidation
The hydroboration-oxidation of internal alkynes is a well-established method for synthesizing ketones. pearson.com When applied to an unsymmetrical internal alkyne like this compound, the hydroboration step involves the addition of a borane (B79455) reagent (e.g., BH₃ or a derivative) across the triple bond. Due to the unsymmetrical nature of the alkyne, this addition can occur in two different orientations, placing the boron atom on either C-2 or C-3. pearson.com Subsequent oxidation of the resulting organoborane intermediates with hydrogen peroxide in a basic solution yields enols, which rapidly tautomerize to the corresponding ketones. This would theoretically produce a mixture of 4-mercaptobutan-2-one and 1-mercaptobutan-2-one.
Intramolecular Cyclization
Derivatives of propargylic thiols can undergo intramolecular cyclization reactions, where the sulfur atom acts as an internal nucleophile attacking the activated alkyne. Research on related S-aryl propargyl sulfides has shown that in the presence of catalysts like N-iodosuccinimide (NIS) or silver salts, 6-endo-dig cyclization can occur to form substituted 2H-thiochromenes. acs.org For a suitably substituted derivative of this compound, a similar intramolecular iodo- or hydroarylation could be envisioned, leading to the formation of sulfur-containing heterocyclic structures like thiophenes. For example, (Z)-2-en-4-yne-1-thiols are known to undergo palladium-catalyzed cycloisomerization to yield substituted thiophenes. mdpi.com
Table 2: Selected Functionalization Reactions of the Alkyne Moiety
| Reaction Type | Reagents | Intermediate(s) | Product(s) |
|---|---|---|---|
| Hydroboration-Oxidation | 1. Borane (e.g., Sia₂BH) 2. H₂O₂, NaOH | Organoborane, Enol | Mixture of ketones (e.g., 4-mercaptobutan-2-one) |
| Intramolecular Iodoarylation (on derivatives) | N-Iodosuccinimide (NIS) | Thio-vinyl intermediate | Substituted Dihydrothiophenes/Thiophenes |
Rearrangement Reactions Involving the Propargylic Thiol Structure
The propargylic thiol framework of this compound is susceptible to several rearrangement reactions, often catalyzed by acids or transition metals. These reactions typically involve the Current time information in Bangalore, IN.acs.org or acs.orgacs.org migration of a group, leading to isomeric structures such as allenic thiols or α,β-unsaturated thio-carbonyl compounds.
Thio-Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is the classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org An analogous reaction can occur with propargylic thiols. While less common, studies on γ-sulfur substituted propargyl alcohols have demonstrated rearrangements to form α,β-unsaturated thioesters. wikipedia.org For this compound, an acid-catalyzed Current time information in Bangalore, IN.acs.org-shift of the thiol group could potentially lead to an allenic thiol intermediate, which would then tautomerize to form but-2-ene-1-thial, an α,β-unsaturated thioaldehyde. The mechanism likely proceeds through protonation of the thiol, loss of water (if starting from an alcohol analogue) or direct migration, formation of an allene (B1206475) cation, and subsequent nucleophilic attack or tautomerization. rsc.org
acs.orgacs.org-Sigmatropic Rearrangements
Propargylic systems are known to undergo acs.orgacs.org-sigmatropic rearrangements, such as the Claisen rearrangement. For sulfur-containing analogues, this is often referred to as a thio-Claisen rearrangement. Research on S-aryl propargyl thioethers has shown that they can undergo a propargyl-Claisen rearrangement under thermal conditions to produce a reactive allene intermediate, which subsequently cyclizes to form a thiochromene. acs.org A derivative of this compound, upon conversion to a suitable vinyl ether or similar structure, could undergo a acs.orgacs.org-sigmatropic shift, transforming the propargylic thiol structure into an allenic intermediate, which could be trapped or undergo further transformations.
Table 3: Potential Rearrangement Reactions
| Rearrangement Type | Catalyst/Conditions | Key Intermediate(s) | Potential Product |
|---|---|---|---|
| Thio-Meyer-Schuster | Acid (e.g., PTSA) | Allenic thiol | But-2-ene-1-thial |
| acs.orgacs.org-Sigmatropic (Thio-Claisen) | Heat (on derivatives) | Allenic thiol derivative | Rearranged isomeric product |
Advanced Spectroscopic and Structural Elucidation of But 2 Yne 1 Thiol Conjugates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds in solution. acs.org For but-2-yne-1-thiol conjugates, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the complete chemical structure.
One-dimensional ¹H and ¹³C NMR spectra provide the initial, crucial information regarding the chemical environment of each proton and carbon atom within a this compound conjugate. bhu.ac.in The chemical shift (δ), signal intensity (integration in ¹H NMR), and multiplicity (splitting pattern in ¹H NMR) are key parameters for assigning the structure. thieme-connect.de
In a typical conjugate formed via a thiol-yne reaction, the disappearance of the thiol proton (S-H) and the characteristic shifts of the this compound moiety are primary indicators of successful conjugation. For instance, in a conjugate where this compound has been added to an activated alkyne, the formation of a vinyl sulfide (B99878) is observed. researchgate.net The protons and carbons of the newly formed double bond exhibit characteristic chemical shifts. nih.govresearchgate.net
The ¹³C NMR spectrum is particularly powerful for identifying all carbon atoms, including quaternary carbons which lack attached protons. oregonstate.eduacs.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons adjacent to heteroatoms like sulfur shifting downfield. chemguide.co.uk The alkyne carbons of the this compound fragment typically resonate in the range of 70-85 ppm. oregonstate.edursc.org
To illustrate, consider the structural assignment of a hypothetical conjugate, (Z)-3-((but-2-yn-1-yl)thio)-1-phenylpyrrolidine-2,5-dione . The plausible NMR data are presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a this compound Conjugate Spectra recorded in CDCl₃. TMS (δ = 0) used as an internal reference.
| Atom Number(s) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| 1 | 1.85 | t, J = 2.4 Hz | 3H | 3.5 |
| 2 | - | - | - | 73.0 |
| 3 | - | - | - | 80.5 |
| 4 | 3.40 | q, J = 2.4 Hz | 2H | 25.0 |
| 5' | 4.15 | dd, J = 9.0, 4.0 Hz | 1H | 45.1 |
| 6' | 3.20 (A), 2.95 (B) | m | 2H | 37.5 |
| 8' | 7.30-7.55 | m | 5H | 126.5, 129.1, 129.4 |
| 9' | - | - | - | 131.8 |
| 11', 12' | - | - | - | 175.5, 177.0 |
Data are hypothetical and estimated based on values for similar structures. mdpi.comoregonstate.educhemguide.co.uk
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle by revealing through-bond and through-space correlations between nuclei. acs.orggatech.edu
¹H-¹H COSY (Correlation Spectroscopy) is used to identify protons that are spin-spin coupled, typically those on adjacent carbons. gatech.edu In a this compound conjugate, COSY would confirm the coupling between the methyl protons (H-1) and the methylene (B1212753) protons (H-4) through the alkyne system. It would also establish the connectivity within the conjugate partner, for example, between protons on a succinimide (B58015) ring. acs.org
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique is definitive for assigning the carbon signal for each protonated carbon by linking the ¹H and ¹³C spectra. acs.org
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is critical for connecting different fragments of the molecule and assigning quaternary carbons. acs.orgic.ac.uk For example, an HMBC spectrum would show a correlation from the methyl protons (H-1) to the quaternary alkyne carbon C-2, and from the methylene protons (H-4) to the alkyne carbon C-3, unambiguously confirming the this compound backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing crucial information about stereochemistry and conformation. acs.org For cyclic conjugates, NOESY can help determine the relative stereochemistry of substituents.
This compound conjugates may exhibit conformational flexibility, such as restricted rotation around single bonds (e.g., C-S or N-Aryl bonds) or ring-flipping in cyclic moieties. researchgate.net Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra over a range of temperatures (Variable-Temperature NMR), is the primary tool for investigating these processes. maricopa.edu
At high temperatures, where bond rotation is fast on the NMR timescale, separate signals from different conformers coalesce into a single, averaged signal. As the temperature is lowered, the rate of interconversion decreases. If the temperature is lowered sufficiently to reach the coalescence point and below, the single peak will broaden and then resolve into separate signals for each distinct conformer. acdlabs.com
By analyzing the changes in the NMR lineshape with temperature, key thermodynamic and kinetic parameters for the conformational change, such as the Gibbs free energy of activation (ΔG‡), can be calculated. maricopa.edu These studies provide critical insights into the three-dimensional shape and flexibility of the molecule in solution. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. slideshare.netacs.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula of the parent ion, as very few combinations of atoms will have the same exact mass. chemguide.co.uk For this compound conjugates, HRMS is essential to confirm that the desired reaction has occurred and to verify the identity of the product, distinguishing it from potential isomers or byproducts. researchgate.net
Table 2: Hypothetical HRMS Data for a this compound Conjugate
| Ion Formula | Ion Type | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) |
| C₁₄H₁₄NO₂S | [M+H]⁺ | 260.0740 | 260.0735 | -1.9 |
| C₁₄H₁₃NNaO₂S | [M+Na]⁺ | 282.0559 | 282.0552 | -2.5 |
Data are hypothetical and for the same conjugate as in Table 1.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. unipr.it This process provides detailed structural information by revealing how the molecule breaks apart under energetic conditions. researchgate.netfigshare.com The fragmentation pattern is often unique to a specific structure and can be used to confirm the connectivity of different building blocks within the conjugate.
For a conjugate of this compound, characteristic fragmentation pathways would include:
Cleavage of the C-S bond, leading to fragments corresponding to the this compound moiety and the conjugated partner.
Fragmentation within the this compound structure, such as the formation of a stable propargyl cation. gatech.edu
Fragmentation characteristic of the other molecule in the conjugate. thieme-connect.de
Analysis of these pathways allows for the precise mapping of the molecular structure and confirmation of the conjugation site. researchgate.net
Table 3: Hypothetical MS/MS Fragmentation Data for a this compound Conjugate Precursor Ion [M+H]⁺ = 260.0740
| Measured Fragment (m/z) | Proposed Fragment Ion Structure | Plausible Neutral Loss |
| 174.0550 | [N-phenylmaleimide+H]⁺ | C₄H₅S |
| 87.0209 | [this compound+H]⁺ | C₁₀H₇NO₂ |
| 39.0229 | [Propargyl cation, C₃H₃]⁺ | C₁₁H₁₀NO₂S |
Data are hypothetical and for the same conjugate as in Table 1.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring
Electrospray Ionization Mass Spectrometry (ESI-MS) serves as a powerful tool for the real-time monitoring of reactions involving this compound, such as hydrothiolation or "thiol-yne" click reactions. mdpi.comnih.gov This soft ionization technique is particularly well-suited for observing the formation of reaction products directly from the reaction mixture, providing rapid insights into reaction kinetics and mechanisms. hse.ru
In a typical application, ESI-MS can be used to follow the progress of the addition of a thiol to an alkyne, which results in the formation of a vinyl sulfide. mdpi.com For instance, when monitoring a model thiol-yne reaction, aliquots can be taken from the reaction vessel, diluted, and directly analyzed by ESI-MS. The high sensitivity of ESI-MS allows for the detection of product signals even at very low concentrations. mdpi.comnih.gov The mass spectra would show the disappearance of the reactant ions and the appearance of new ions corresponding to the mass of the this compound conjugate.
To overcome challenges in detecting products at low concentrations, especially in complex media, alkynes can be labeled with a moiety that is easily ionized, such as an imidazole (B134444) group. mdpi.comresearchgate.net This derivatization strategy significantly enhances the signal intensity of the reaction products in the ESI-MS spectrum, facilitating the optimization of reaction conditions. mdpi.com Researchers have successfully used ESI-MS to monitor the palladium-catalyzed thiol-yne click reaction, demonstrating the technique's tolerance to complex petroleum environments and its utility in tracking the formation of vinyl sulfides. mdpi.comresearchgate.net This approach provides a robust analytical method for studying the reactivity of this compound and its conversion into various conjugates. nih.gov
A hypothetical ESI-MS monitoring of a reaction between this compound and a generic partner (R-H) could yield the following data:
| Time (min) | This compound [M+H]⁺ (m/z) | Conjugate Product [M+H]⁺ (m/z) |
| 0 | 87.02 | Not Detected |
| 30 | 87.02 | Present |
| 60 | Diminished Intensity | Increased Intensity |
| 120 | Not Detected | Strong Intensity |
| This table is illustrative and demonstrates the expected trend in ion signals during a reaction. |
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can be used to track chemical transformations.
For this compound, FTIR and Raman spectroscopy can identify the characteristic vibrational modes of its key functional groups: the internal alkyne (C≡C) and the thiol (S-H).
Thiol Group (S-H and C-S): The S-H stretching vibration typically appears as a weak band in the FTIR spectrum around 2550 cm⁻¹. rsc.org Its weakness is due to the small change in dipole moment during the vibration. rsc.org In Raman spectroscopy, the C-S stretching vibration is more readily observed, appearing in the range of 650-700 cm⁻¹, a region often free from interference by other functional groups. rsc.org
Internal Alkyne Group (C≡C): As this compound is an internal alkyne, its C≡C stretching frequency is expected in the 2190–2260 cm⁻¹ region. upi.edulibretexts.org This peak is often weak in the IR spectrum but can provide a more distinct signal in the Raman spectrum. libretexts.org Unlike terminal alkynes, there is no associated ≡C-H stretch around 3300 cm⁻¹. libretexts.org
The following table summarizes the expected vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Thiol | S-H Stretch | FTIR | ~2550 | Weak |
| Thiol | C-S Stretch | Raman | 650 - 700 | Medium |
| Internal Alkyne | C≡C Stretch | FTIR | 2190 - 2260 | Weak |
| Internal Alkyne | C≡C Stretch | Raman | 2190 - 2260 | Medium |
Data is based on characteristic frequencies for these functional groups from spectroscopic literature. rsc.orgupi.edulibretexts.org
Both FTIR and Raman spectroscopy are valuable for in-situ monitoring of reactions involving this compound. By tracking the disappearance of reactant peaks and the appearance of product peaks over time, one can gain insight into reaction kinetics and endpoints. For example, in a thiol-yne reaction, the consumption of the thiol group can be monitored by the decrease in the S-H stretching band at ~2576 cm⁻¹ in the Raman spectrum. researchgate.net Simultaneously, the conversion of the alkyne's C≡C bond would be observed, along with the emergence of new peaks corresponding to the C=C double bond of the resulting vinyl sulfide product. researchgate.net Raman spectroscopy is particularly advantageous for in-situ studies in aqueous media due to the weak Raman scattering of water.
X-ray Crystallography of this compound Derivatives (if applicable)
X-ray crystallography provides definitive, three-dimensional structural information of a molecule in the solid state. While no specific crystal structures of this compound derivatives are reported in the searched literature, the reactivity of its functional groups suggests the types of crystalline materials that could be formed and analyzed.
Both thiols and alkynes are known to coordinate with metal ions, particularly with soft metals like copper(I). wm.edu
Acetylide Derivatives: The terminal alkyne in a related compound could react with copper(I) to form copper(I) acetylides. These compounds can form complex, polynuclear structures. nih.gov Studies on copper acetylides have identified them as the active species in certain catalytic reactions, and their structures have been investigated using X-ray powder diffraction and correlated with Raman spectroscopy. nih.gov
Should a derivative of this compound be synthesized and crystallized, for example, through reaction with a copper(I) salt, X-ray crystallography would be the definitive method for its structural elucidation. wm.edu The analysis would provide precise atomic coordinates, allowing for the unambiguous determination of its molecular geometry and intermolecular interactions in the crystal lattice. researchgate.net
Computational Chemistry and Theoretical Studies of But 2 Yne 1 Thiol
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are foundational for predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing insights into its electronic structure and energy.
Geometry Optimization and Electronic Structure Analysis
A critical first step in computational analysis is geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms in a molecule. For but-2-yne-1-thiol, this would involve calculating bond lengths, bond angles, and dihedral angles. Following optimization, an electronic structure analysis would reveal details about the molecule's frontier molecular orbitals (HOMO and LUMO), electron density distribution, and Mulliken atomic charges, which are crucial for understanding its reactivity. While general principles can be inferred, specific optimized coordinates and electronic properties for this compound are not readily found in published research.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, such as infrared (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are immensely helpful in interpreting experimental spectra and confirming the structure of a synthesized compound. For instance, calculations would identify the characteristic vibrational frequency of the S-H and C≡C bonds. However, dedicated studies publishing the predicted spectroscopic data for this compound are not available.
Reaction Mechanism Elucidation via Transition State Analysis
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transient intermediates and the high-energy transition states that connect them. This is particularly relevant for thiol-yne reactions, which can proceed through different mechanisms, such as radical-mediated or nucleophilic additions.
Energy Profiles and Activation Barriers
By calculating the energy of reactants, intermediates, transition states, and products, a reaction's energy profile can be constructed. This profile reveals the activation energy (Ea) or activation free energy (ΔG‡), which is the barrier that must be overcome for the reaction to occur. Lower activation barriers correspond to faster reaction rates. Studies on related thiol-yne systems have used DFT to calculate these barriers, often finding them to be readily accessible under mild conditions. A similar study on this compound would quantify the kinetics of its potential reactions, but such specific data is not currently published.
Regio- and Stereoselectivity Prediction
When a reaction can yield multiple structural isomers (regioisomers) or stereoisomers, computational analysis of the transition states leading to each product can predict the outcome. The transition state with the lower energy barrier will correspond to the major product. For the addition of a species to the alkyne in this compound, calculations could predict whether addition occurs at the carbon adjacent to the CH₂SH group or the methyl group (regioselectivity) and the resulting stereochemistry (e.g., E/Z isomerism) of the product. While methods for this prediction are well-established, their application to this compound has not been specifically documented.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For a flexible molecule like this compound, identifying the most stable conformers is key to understanding its properties. Computational searches can identify various low-energy conformers and their relative stabilities.
Molecular dynamics (MD) simulations could further provide insight into the dynamic behavior of this compound over time, showing how it flexes and its conformations interconvert. This information is crucial for understanding how the molecule interacts with its environment, such as in a solvent or within a biological system. At present, detailed conformational analyses or MD simulations for this compound are not available in the scientific literature.
Structure-Reactivity Relationship (SAR) Modeling for Thiol-Yne Systems
Structure-Reactivity Relationship (SAR) modeling is a critical computational tool for understanding and predicting the outcomes of thiol-yne reactions. These models systematically investigate how the chemical structure of both the thiol and the alkyne influences the reaction's kinetics, mechanism, and the stereochemistry of the resulting products. researchgate.netnih.gov By correlating structural features with reactivity, SAR studies enable the rational design of monomers and reaction conditions to achieve desired material properties and reaction efficiencies. nih.govbham.ac.uk
Influence of Thiol Structure on Reactivity
The structure of the thiol plays a significant role in the rate of the thiol-yne reaction, primarily through the ease of S-H bond cleavage in the chain-transfer step. rsc.org Computational and experimental studies have established a clear correlation between the electrophilicity of the thiol and the reaction rate. rsc.org
Research has systematically shown that thiols with higher electrophilicity exhibit faster reaction rates in photoinitiated thiol-yne polymerizations. A semi-quantitative relationship has been expressed where the reaction rate constant (k) is inversely proportional to the chemical shift of the thiol proton (δ[SH]) in ¹H NMR spectroscopy. rsc.org Aromatic thiols generally act as better chain transfer agents than aliphatic thiols because the resulting thiyl radical is stabilized by resonance, which lowers the S-H bond dissociation energy. rsc.org This increased reactivity can also suppress the second addition of a thiol to the vinyl sulfide (B99878) intermediate, leading to the formation of linear poly(vinyl thioether)s. rsc.org
| Thiol Compound | Relative Reaction Rate | Key Structural Feature |
|---|---|---|
| 1,4-Butanediol bis(thioglycolate) | Highest | Electron-withdrawing ester groups |
| 1,2-Ethanedithiol | ▼ | Simple aliphatic dithiol |
| 3,6-Dioxaoctane-1,8-dithiol | ▼ | Ether linkages |
| 1,5-Pentanedithiol | ▼ | Longer alkyl chain |
| 1,8-Octanedithiol | Lowest | Longest alkyl chain (in this series) |
Influence of Alkyne Structure on Reactivity
The structure of the alkyne component also profoundly affects the thiol-yne reaction's progress. Key factors include the alkyne's electrophilicity, steric hindrance around the triple bond, and any ring strain. rsc.org Generally, terminal alkynes are more reactive than internal alkynes due to reduced steric hindrance. rsc.org
Studies have revealed the following order of reactivity for terminal alkynes: 1-octyne (B150090) > propargyl acetate (B1210297) > methyl propargyl ether. rsc.org However, when the alkyne is substituted with strongly electron-withdrawing groups, such as in ethyl propiolate, the reactivity of the intermediate vinyl sulfide is significantly reduced, often preventing the second thiol addition. rsc.org This allows for the synthesis of polymers with pendant functional groups.
| Alkyne Compound | Relative Reactivity | Controlling Factor |
|---|---|---|
| 1-Octyne | High | Terminal alkyne, minimal steric hindrance |
| Propargyl acetate | Medium | Electron-withdrawing acetate group |
| Methyl propargyl ether | Lower | Less electron-withdrawing ether group |
| 2-Octyne | Low | Internal alkyne, increased steric hindrance |
| Ethyl propiolate | Single Addition Only | Strongly electron-withdrawing ester group |
Computational Modeling of Reaction Pathways and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex mechanisms of thiol-yne reactions. researchgate.netnih.gov These theoretical studies provide insights into transition state energies, radical stability, and reaction kinetics, which are often difficult to measure experimentally. researchgate.netacs.org
DFT calculations have shown that the stability of the intermediate sulfur and alkenyl radicals is a determining factor for the rate of each reaction step. researchgate.net For instance, in photoredox-catalyzed systems, computational models have revealed that the activation energy for the formation of the Markovnikov-type product can be lower under specific basic conditions. nih.govhse.ru The choice of base is crucial in controlling the reaction's regioselectivity, as it can influence the protonation state of intermediates. nih.govhse.ru Furthermore, theoretical models have identified that intramolecular π–π stacking interactions in the transition state are responsible for the observed Z-diastereoselectivity in the products of certain thiol-yne reactions. researchgate.net
| Base | Markovnikov Product Yield (%) | Anti-Markovnikov Product Yield (%) |
|---|---|---|
| Pyridine (B92270) | 0 | 90 |
| NaHCO₃ | 29 | - |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 85 | - |
These computational models, validated by experimental results, provide a powerful predictive framework for tuning the selectivity and efficiency of thiol-yne reactions, facilitating their application in advanced materials synthesis and bioconjugation. pku.edu.cnacs.orgru.nl
Applications of But 2 Yne 1 Thiol in Materials Science and Organic Synthesis
Polymer and Macromolecular Synthesis
The thiol-yne reaction, a cornerstone of click chemistry, is a powerful tool for polymer synthesis. This reaction typically proceeds via a radical-mediated step-growth mechanism where one alkyne group can react with two thiol groups. This process is highly efficient, often proceeding rapidly under mild conditions, such as UV irradiation at room temperature, and exhibits tolerance to a wide range of other functional groups. rsc.orgd-nb.inforesearchgate.net The inherent nature of the thiol-yne reaction, where a single alkyne becomes a branch point after reacting with two thiols, makes it exceptionally well-suited for the synthesis of branched polymers. rsc.org
Formation of Cross-Linked Networks and Hydrogels
But-2-yne-1-thiol and its derivatives are instrumental in the formation of cross-linked polymer networks and hydrogels. The ability of the alkyne group to react with two thiol groups leads to a high degree of cross-linking, resulting in the formation of robust networks. mdpi.comresearchgate.net These networks can swell with water to form hydrogels, which are materials with significant potential in biomedical applications like tissue engineering. nih.govuniba.it
For instance, a modular hydrogel cross-linker, poly(glycolic acid)–poly(ethylene glycol)–poly(glycolic acid)-di(but-2-yne-1,4-dithiol) (PdBT), has been synthesized. nih.gov This cross-linker utilizes the thiol and alkyne moieties for orthogonal cross-linking and biomolecule conjugation, respectively, creating biodegradable and tissue-specific hydrogels. nih.gov The resulting hydrogels are cytocompatible and suitable for applications such as mesenchymal stem cell encapsulation. nih.gov Thiol-yne reactions theoretically produce hydrogels with a higher crosslink density compared to thiol-ene reactions. mdpi.comuniba.it
| Property | Description | Reference(s) |
| Cross-linking Mechanism | One alkyne group reacts with two thiol groups, leading to a high cross-link density. | mdpi.comresearchgate.net |
| Hydrogel Formation | Cross-linked networks swell with water to form hydrogels. | nih.govuniba.it |
| Biomedical Applications | Used in tissue engineering and as scaffolds for cell encapsulation. | nih.gov |
| Biodegradability | Hydrogels can be designed to be biodegradable for in vivo applications. | nih.gov |
Synthesis of Hyperbranched Polymers and Dendrimers
The thiol-yne reaction is an ideal method for synthesizing hyperbranched polymers and dendrimers due to the inherent branching that occurs when a single alkyne reacts with two thiols. rsc.orgrsc.org This "A + B2" type reaction, where the alkyne acts as the B2 unit and the thiol as the A unit, allows for the one-pot synthesis of highly branched structures. rsc.orgd-nb.info
Hyperbranched polymers created through thiol-yne chemistry exhibit a high degree of branching, approaching that of perfectly formed dendrimers. rsc.org These materials are of interest for a variety of applications, including as drug delivery vehicles and catalytic supports, due to their compact, three-dimensional structure and multiple end-functionalities. d-nb.infoacs.orgcapes.gov.br The synthesis is often rapid, with high-molecular-weight polymers forming in as little as 20 minutes under UV irradiation. acs.orgcapes.gov.br Both photo-initiated and thermo-initiated thiol-yne polymerizations have been successfully employed to create these complex architectures. d-nb.info
Development of Linear and Graft Copolymers
While the thiol-yne reaction naturally leads to branched structures, it can also be controlled to produce linear and graft copolymers. The synthesis of linear main-chain polymers can be achieved through the UV-initiated click polymerization of terminal monoynes with dithiols. d-nb.info This strategy allows for the creation of comb-shaped polymers with various side-chain functionalities. d-nb.info
Graft copolymers, which consist of a main polymer backbone with polymeric side chains, can also be synthesized using thiol-yne chemistry. mdpi.comrsc.org These materials combine the properties of the backbone and the grafted chains, leading to unique characteristics. mdpi.com For example, amphiphilic poly(ε-caprolactone)-g-poly(ethylene glycol) (PCL-g-PEG) copolymers have been synthesized via thiol-yne photochemistry for use as drug delivery systems. rsc.org The ability to control the grafting density and amphiphilicity of these copolymers allows for the tuning of their self-assembly behavior and drug-loading capacity. rsc.org One-pot strategies combining different polymerization techniques, such as RAFT polymerization and ring-opening polymerization, have also been developed to create complex linear block and graft copolymers. chinesechemsoc.orgnih.gov
Surface Functionalization and Coating Applications
The efficiency and orthogonality of the thiol-yne click reaction make it a powerful tool for surface functionalization and the development of advanced coatings. mdpi.comrsc.org This method allows for the modification of surfaces with a high degree of control over the chemical composition and spatial arrangement of the functional groups. rsc.org
Alkyne-functionalized polymer surfaces can be readily modified with a variety of thiol-containing molecules under UV irradiation, often without the need for a photoinitiator. uni-heidelberg.de This process is fast and can be performed in various solvents, including water. uni-heidelberg.de This technique has been used to create superhydrophilic-superhydrophobic micropatterns on surfaces, which have applications in the formation of microarrays of droplets and cells. uni-heidelberg.de The ability to initiate the reaction with light provides spatial and temporal control, making it ideal for photopatterning. rsc.orgresearchgate.net Thiol-yne chemistry has been used to modify a range of surfaces, including self-assembled monolayers, polymer films, and nanoparticles. rsc.org
| Application | Description | Key Features | Reference(s) |
| Surface Patterning | Creation of micropatterns with distinct chemical functionalities. | Fast, initiator-free, spatially and temporally controlled. | rsc.orguni-heidelberg.de |
| Coatings | Development of functional coatings with tailored properties. | High efficiency, modularity, robust. | mdpi.comresearchgate.net |
| Biomolecule Immobilization | Covalent attachment of biomolecules to surfaces. | Mild conditions, high selectivity. | mdpi.com |
Post-Polymerization Modification Strategies
Post-polymerization modification (PPM) is a versatile strategy for introducing a wide range of functional groups onto a pre-existing polymer backbone. The thiol-yne reaction is well-suited for PPM due to its high efficiency, mild reaction conditions, and orthogonality. tandfonline.comacs.org This approach allows for the synthesis of functional polymers that might be difficult to obtain through the direct polymerization of functional monomers. acs.org
Polymers containing pendant alkyne groups can be readily functionalized with various thiol-containing molecules. researchgate.net This strategy has been used to create multifunctional polymers by sequentially modifying a single type of reactive repeat unit. acs.org For example, a polymer with aldehyde groups can be modified to introduce both secondary alcohol and terminal alkene functionalities, which can then be further functionalized via esterification and thiol-ene reactions, respectively. acs.org The combination of rapid polymerization methods with efficient PPM strategies like the thiol-yne reaction provides a powerful toolkit for creating polymers with diverse structures and functionalities for various applications. tandfonline.com
Building Block in Complex Molecule Synthesis
Beyond polymer science, this compound and related compounds serve as valuable building blocks in the synthesis of complex organic molecules. The dual functionality of these molecules allows for their incorporation into larger structures through sequential or orthogonal reactions.
The thiol-yne reaction itself is a powerful method for constructing complex molecular architectures. The ability to form two new carbon-sulfur bonds from a single alkyne provides a rapid increase in molecular complexity. Furthermore, the thiol and alkyne groups can be used in other types of reactions. For example, thiols are known to participate in nucleophilic additions and can be used in the synthesis of heterocyclic compounds. sigmaaldrich.com Alkynes can undergo a variety of addition reactions and cycloadditions. ontosight.ai This versatility makes this compound a useful synthon for creating molecules with potential applications in pharmaceuticals and other areas of chemical synthesis. ontosight.ai
Synthesis of Sulfur-Containing Heterocycles
The synthesis of sulfur-containing heterocycles is a cornerstone of medicinal and materials chemistry, and this compound serves as a potential precursor for such structures. Intramolecular reactions, particularly those mediated by free radicals, offer an efficient pathway to these cyclic compounds. wikipedia.orgrsc.org The intramolecular thiol-yne reaction, though less explored than its intermolecular counterpart, can be used to prepare a variety of sulfur-containing rings. rsc.org
For instance, the cyclization of an acetylenic thiol can proceed via different pathways to yield heterocycles of varying ring sizes. The radical-initiated cyclization of pent-4-yne-1-thiol has been shown to produce both five- and six-membered rings. rsc.org By extension, this compound could be a substrate for similar intramolecular cyclizations to generate substituted sulfur heterocycles. Furthermore, tandem reactions involving the thiol-yne addition followed by cyclization are powerful strategies for building complex heterocyclic systems like benzothiophenes. beilstein-journals.org Acyl thiol-yne (ATY) cyclization is another mild and efficient method that converts unsaturated thiocarboxylic acid derivatives into thiolactones, demonstrating the versatility of the thiol-alkyne motif in heterocyclic synthesis. organic-chemistry.org
Precursor for Alkenyl Sulfides and Dithioethers
The most prominent reaction involving this compound is the thiol-yne "click" reaction, an atom-economical process for forming carbon-sulfur bonds. mdpi.comnih.gov This reaction can proceed via radical or nucleophilic pathways to yield either alkenyl sulfides (from mono-addition) or dithioethers (from di-addition). d-nb.info
Mono-addition to form Alkenyl Sulfides: The addition of one thiol equivalent across the alkyne of another molecule results in an alkenyl sulfide (B99878) (also known as a vinyl sulfide). This hydrothiolation can be catalyzed by transition metals or initiated by light (photoredox catalysis). mdpi.comacs.org Rhodium complexes, for example, are highly active catalysts for alkyne hydrothiolation, often yielding branched alkyl vinyl sulfides with high regioselectivity. acs.orgorganic-chemistry.orgnih.gov The stereochemistry of the resulting vinyl sulfide (E/Z isomers) can often be controlled by the choice of catalyst and reaction conditions. acs.org
Di-addition to form Dithioethers: A key feature of the thiol-yne reaction is the ability of the alkyne to react with two thiol molecules. acs.org After the initial addition forms a vinyl sulfide, a second thiol can add across the newly formed double bond. d-nb.infoacs.org This second step, analogous to a thiol-ene reaction, results in a 1,2-dithioether. beilstein-journals.org This double addition is highly efficient and forms the basis for creating highly cross-linked polymer networks in materials science. acs.org A sunlight-mediated reaction using aliphatic alkynes and thiols has been shown to produce bis-hydrothiolated products (dithioethers) in excellent yields. acs.org
| Reaction Type | Catalyst/Initiator | Product Type | Key Features | Citations |
| Radical Thiol-Yne | UV light, Thermal initiators (e.g., AIBN), Photoredox catalysts (e.g., Eosin Y) | Alkenyl Sulfide and/or Dithioether | Proceeds via anti-Markovnikov addition. Can be tuned for mono- or di-addition. beilstein-journals.orgd-nb.info | beilstein-journals.orgd-nb.infoacs.org |
| Metal-Catalyzed Hydrothiolation | Rhodium complexes (e.g., Tp*Rh(PPh₃)₂) | Alkenyl Sulfide | Highly regioselective, often favoring branched (Markovnikov) products. acs.orgnih.gov | acs.orgorganic-chemistry.orgnih.govrsc.org |
| Nucleophilic Thiol-Yne | Base catalysis | Alkenyl Sulfide | Effective with electron-deficient ("activated") alkynes. wikipedia.orgacs.org | wikipedia.orgacs.org |
Role in Catalysis
This compound and related acetylenic thiols can play a dual role in catalysis: either as a structural component of a ligand that coordinates to a metal center or as a direct reactant in a catalytic transformation.
Ligand Design in Organometallic Catalysis
While specific examples detailing this compound as a ligand are not prevalent, its structure contains two functional groups capable of coordinating to transition metals: the soft thiol (or thiolate) sulfur atom and the π-system of the alkyne. This bifunctionality makes it a candidate for designing novel ligands. ksu.edu.saresearchgate.net The thiol group can form strong bonds with late transition metals, while the alkyne can coordinate in various hapticities (η²). researchgate.netlibretexts.org This could allow for the synthesis of unique organometallic complexes where the ligand could be "hemilabile," meaning one of the coordinating groups can dissociate and re-associate, potentially opening up a coordination site for a catalytic cycle. The synthesis of molybdenum(IV) acetylene (B1199291) complexes with thiolate ligands demonstrates the compatibility of these two groups within the same coordination sphere. researchgate.net
Reactant in Catalytic Transformations
This compound is an ideal reactant for various catalytic transformations, most notably the thiol-yne reaction. These processes are often more efficient and selective when a catalyst is employed.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and powerful tool for initiating thiol-yne reactions. mdpi.comresearchgate.net Catalysts like Eosin Y or ruthenium and iridium complexes can generate thiyl radicals from thiols under mild conditions, which then add to alkynes. beilstein-journals.orgthieme-connect.de This approach avoids the need for harsh conditions or expensive metal catalysts in some cases and has been used to synthesize a wide array of thioethers. nih.gov A sunlight-mediated process using a catalytic amount of tert-butyl hydroperoxide (TBHP) has also been developed, highlighting an environmentally friendly approach. nih.govacs.org
Transition Metal Catalysis: A variety of transition metals, including rhodium, palladium, and nickel, are known to catalyze the hydrothiolation of alkynes. acs.orgorganic-chemistry.orgrsc.org These catalysts can offer high levels of control over the reaction's regioselectivity, often favoring the Markovnikov (branched) product, which can be difficult to obtain through radical methods. acs.orgnih.gov Mechanistic studies on rhodium-catalyzed hydrothiolation show that the reaction proceeds through migratory insertion of the alkyne into a metal-thiolate bond. ubc.ca A palladium-N-heterocyclic carbene (Pd-NHC) complex has been used to catalyze the thiol-yne click reaction even in a complex medium like petroleum. mdpi.com
| Catalyst System | Reaction Type | Conditions | Key Advantage | Citations |
| Eosin Y | Photoredox Catalysis | Visible (Green) Light | Metal-free, mild conditions. | nih.govresearchgate.netresearchgate.net |
| Ru(bpz)₃₂ | Photoredox Catalysis | Visible Light | Efficient generation of thiyl radicals. | beilstein-journals.orgthieme-connect.de |
| Tp*Rh(PPh₃)₂ | Transition Metal Catalysis | Thermal | High regioselectivity for branched vinyl sulfides. | acs.orgorganic-chemistry.orgnih.gov |
| Sunlight / TBHP | Radical Initiation | Sunlight, Aqueous Medium | Green, inexpensive, and environmentally friendly. | nih.govacs.org |
| (IMes)Pd(acac)Cl | Transition Metal Catalysis | Thermal (100 °C) | Tolerant to complex chemical environments. | mdpi.com |
Derivatization in Analytical Chemistry (Excluding Clinical/Biological Fluids)
Derivatization is a chemical modification technique used to enhance the analytical properties of a target compound, such as improving its detectability by mass spectrometry or its separation by chromatography. nih.govspectroscopyonline.com
Development of Novel Derivatization Reagents
Molecules possessing multiple, orthogonally reactive functional groups are excellent candidates for development as derivatization agents. This compound, with its thiol and alkyne moieties, fits this description perfectly. While thiols are often the target of derivatization, a molecule like this compound could be used to create a "tagging" reagent. nih.govresearchgate.netddtjournal.com
The concept involves using one of the functional groups to attach the molecule to an analyte of interest, leaving the second functional group available for subsequent detection or separation. For example, the thiol group of this compound could be reacted with an electrophilic site on a target molecule. This would covalently attach a "but-2-yne" tag to the analyte. The alkyne group on the tag is a well-known "click handle." It can undergo highly specific and efficient copper-catalyzed or strain-promoted cycloaddition with an azide-containing probe. This probe could be a fluorescent dye for optical detection or a biotin (B1667282) tag for affinity purification, thereby greatly enhancing the analytical workflow for the original, non-derivatized analyte. This strategy of introducing an alkyne handle for subsequent click reactions is a powerful tool in chemical biology and analytical chemistry. researchgate.net
Application in Spectroscopic Techniques (e.g., MALDI MSI)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI) is a powerful technique used to map the spatial distribution of a wide array of molecules, including peptides, lipids, and metabolites, directly within tissue sections. researchgate.netlcms.cz The analysis of low-molecular-weight thiols, however, presents a significant challenge due to their potential for oxidation, low abundance, and poor ionization efficiency. researchgate.net To overcome these issues, derivatization strategies are often employed to enhance the detection and imaging of thiols in biological and material samples. researchgate.netacs.org
While extensive research exists on the thiol-yne reaction and the analysis of various thiols and alkynes using mass spectrometry, a review of the scientific literature reveals no specific, documented applications of this compound in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI). Searches for its use as a MALDI matrix, a derivatization agent for MALDI MSI, or as a direct analyte in this context have not yielded published research findings.
However, based on its chemical structure, which features both a reactive thiol (-SH) group and an alkyne (-C≡C-) group, the potential utility of this compound in spectroscopic applications like MALDI MSI can be considered from a theoretical standpoint. The dual functionality of the molecule suggests it could be leveraged in two primary ways: as a target for derivatization or as a building block in materials that are subsequently analyzed by mass spectrometry.
The thiol group is a well-known target for chemical derivatization aimed at improving mass spectrometric detection. researchgate.netacs.org Reagents that react specifically with thiols can introduce a permanently charged moiety or a group that is more readily ionized, thereby increasing the signal intensity. acs.org For instance, novel precharged maleimide-based reagents have been developed to specifically capture and quantify biological thiols from complex matrices with high sensitivity. acs.org
Conversely, the alkyne functional group is a key component in "click chemistry," particularly in thiol-yne reactions. rsc.orgresearchgate.net These reactions are utilized to synthesize highly cross-linked polymer networks and functional materials. rsc.org The resulting polymers or materials could then be analyzed using techniques such as MALDI-TOF MS (a technique closely related to MALDI MSI) to characterize their structure and composition. researchgate.net Research has demonstrated the use of specialized alkynes, tagged with moieties like imidazole (B134444), to facilitate the detection of reaction products with thiols via electrospray ionization mass spectrometry (ESI-MS). mdpi.com This highlights the principle of using tagged alkynes to track reactions involving thiols.
Given these general principles, this compound could theoretically be used in studies where its thiol group is derivatized for enhanced detection or where its alkyne group participates in the synthesis of novel materials for subsequent analysis. However, it must be reiterated that specific research validating these potential applications in MALDI MSI is not currently available in the reviewed literature.
Data Tables
Table 1: Physicochemical Properties of this compound This table outlines the basic computed properties of the compound this compound.
| Property | Value |
| Molecular Formula | C₄H₆S |
| Molecular Weight | 86.16 g/mol |
| IUPAC Name | This compound |
| Structure | CH₃-C≡C-CH₂SH |
Table 2: General Derivatization Strategies for Thiol Analysis in Mass Spectrometry This table summarizes examples of derivatization approaches used to enhance the detection of various thiol-containing compounds in mass spectrometry, illustrating the chemical principles that could potentially be applied to this compound.
| Derivatization Reagent Class | Principle of Action | Analyte Examples | Spectrometry Technique | Reference |
| Maleimides | Covalent modification of the thiol group, often introducing a charged tag for enhanced ionization. | Glutathione, Cysteine | MALDI MSI, ESI-MS | researchgate.netacs.org |
| p-Aminophenylmercuric acetate (B1210297) | Forms stable complexes with thiols, enabling their isolation and subsequent analysis. | 3-Sulfanylhexanol in wine | GC-MS | researchgate.net |
| 4,4'-Dithiodipyridine (DTDP) | Reacts with thiols to form a derivative with increased hydrophobicity and better proton affinity. | Volatile thiols in beverages | UPLC-MS/MS | frontiersin.org |
| (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal) | Acts as a reactive matrix, derivatizing free thiol groups in situ on tissue for direct MALDI MSI analysis without a conventional matrix. | Glutathione, Cysteine, Insulin | MALDI MSI | researchgate.net |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
Currently, the synthesis of alkynyl thiols can be approached through various established methods, though specific high-yield, sustainable routes for but-2-yne-1-thiol are not extensively documented. A common strategy for a related compound, 2-butene-1-thiol, involves the reaction of a corresponding haloalkene with a sulfur nucleophile like thiourea. A similar approach could be adapted for this compound.
Future research should prioritize the development of green and sustainable synthetic pathways. This includes exploring atom-economical methods, utilizing renewable starting materials, and employing catalytic systems that minimize waste and environmental impact. nih.gov The use of sunlight-mediated reactions, which have been shown to be effective for thiol-yne click chemistry in aqueous media, presents an environmentally friendly alternative to traditional methods that often rely on organic solvents. nih.govacs.org
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Approach | Key Features | Potential Advantages |
| Catalytic Thiolation | Use of transition metal or organocatalysts with a suitable sulfur source. | High efficiency and selectivity, potential for asymmetric synthesis. |
| Flow Chemistry Synthesis | Continuous production using microreactors. | Enhanced safety, scalability, and precise control over reaction parameters. |
| Bio-catalytic Routes | Employment of enzymes for the introduction of the thiol group. | High specificity, mild reaction conditions, and use of renewable resources. |
| Photo-mediated Synthesis | Utilization of light to initiate the formation of the C-S bond. uni-regensburg.de | Energy-efficient, can often be performed at ambient temperature. researchgate.net |
Exploration of Unconventional Reactivity Patterns
The dual functionality of this compound, featuring both a nucleophilic thiol and an electrophilic alkyne, allows for a diverse range of reactions. The thiol-yne reaction, a cornerstone of click chemistry, is a prime candidate for exploration. uni-regensburg.ded-nb.info This reaction can proceed via radical or nucleophilic pathways, each offering different levels of control over the final product. thieme-connect.deacs.org
Investigating the behavior of this compound in metal-catalyzed cross-coupling reactions, cycloadditions, and multicomponent reactions could unveil novel molecular architectures. nih.gov The development of catalytic systems that can selectively activate either the thiol or the alkyne moiety will be crucial for expanding its synthetic utility.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages for the synthesis and subsequent reactions of potentially hazardous or highly reactive compounds. The precise control over temperature, pressure, and reaction time in a continuous flow system can lead to improved yields, higher purity, and enhanced safety. Future work should focus on developing continuous flow processes for both the synthesis of this compound and its use in subsequent transformations, such as polymerization or functionalization reactions. This would enable a more efficient and scalable production of materials derived from this versatile building block.
Advanced Computational Modeling of Complex Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting reactivity. rsc.org Advanced computational modeling of this compound can provide deep insights into its electronic structure, bond energies, and the transition states of its various reactions. rsc.org Such studies can help in rationally designing catalysts and reaction conditions to achieve desired selectivity. rsc.org Modeling can also predict the properties of polymers and materials derived from this compound, guiding experimental efforts toward the most promising applications. rsc.org
Table 2: Proposed Computational Studies on this compound
| Area of Study | Computational Method | Potential Insights |
| Reaction Mechanisms | DFT, Ab initio methods | Elucidation of radical vs. nucleophilic pathways in thiol-yne additions. |
| Regio- and Stereoselectivity | Transition State Theory, Molecular Dynamics | Prediction of favored isomers under different catalytic conditions. rsc.org |
| Material Properties | Molecular Mechanics, Coarse-Grained Simulations | Prediction of mechanical, thermal, and electronic properties of polymers. |
| Spectroscopic Analysis | Time-Dependent DFT | Aiding in the interpretation of experimental NMR, IR, and UV-Vis spectra. |
Expanding Applications in Emerging Fields
The unique structure of this compound makes it an attractive monomer for the synthesis of advanced materials. The thiol-yne reaction can be used to create highly cross-linked or hyperbranched polymers with tailored properties. researchgate.netthieme-connect.deresearchgate.net
Stimuli-Responsive Materials: By incorporating this compound into polymer networks, it is possible to create materials that respond to external stimuli such as light, pH, or redox potential. The disulfide bonds that can be formed from the thiol group are redox-responsive, allowing for the design of degradable hydrogels or drug delivery systems.
Energy Storage: Sulfur-containing polymers are of growing interest for applications in energy storage, such as in lithium-sulfur batteries. The high sulfur content that can be achieved through the polymerization of this compound could lead to materials with high energy density.
Addressing Challenges in Stereochemical Control and Regioselectivity for Specific Applications
One of the most significant challenges in the chemistry of unsymmetrical alkynes like this compound is controlling the stereochemistry and regioselectivity of addition reactions. nih.gov In a thiol-yne reaction, the addition of a second thiol can result in different regio- and stereoisomers, which can impact the properties of the resulting material. thieme-connect.deacs.org
Future research must focus on the development of catalysts and reaction conditions that provide precise control over the formation of a single isomer. hse.ru For instance, the choice of a base or a transition metal catalyst can significantly influence whether a Markovnikov or anti-Markovnikov addition occurs. rsc.orgacsgcipr.org Similarly, the stereochemistry of the resulting vinyl sulfide (B99878) can be influenced by the reaction mechanism and conditions. acs.org Achieving this level of control is essential for applications where a defined three-dimensional structure is critical, such as in the synthesis of chiral materials or for biological applications. wikipedia.org
Table 3: Factors Influencing Selectivity in Thiol-Yne Reactions of this compound
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
| Reaction Mechanism | Radical addition typically yields anti-Markovnikov products. Nucleophilic addition can be tuned. acsgcipr.orgwikipedia.org | Radical additions often produce a mixture of E/Z isomers. uni-regensburg.de |
| Catalyst | Transition metal catalysts can favor either Markovnikov or anti-Markovnikov addition. d-nb.info | Chiral catalysts can induce the formation of a specific stereoisomer. |
| Solvent | Solvent polarity can affect the stability of intermediates and transition states. acs.org | Can influence the E/Z ratio of the vinyl sulfide product. |
| Temperature | Can shift the equilibrium between kinetic and thermodynamic products. | Can affect the rotational barriers of intermediates, influencing the final stereochemistry. |
Q & A
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for combinatorial libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
